molecular formula C17H14N6O2S2 B2720975 2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 891126-66-2

2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2720975
CAS RN: 891126-66-2
M. Wt: 398.46
InChI Key: VEJBHIJFVLXVJV-UHFFFAOYSA-N
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Description

The compound “2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a heterocyclic compound . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In one example, the reaction of 6a with two equivalents of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (7a) in refluxing ethanol, in the presence of a catalytic amount of piperidine, for 8 hours afforded a low yield (30%) of a related compound .


Molecular Structure Analysis

The structure of this compound involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation reactions and cycloaddition with dipolarophiles . These reactions are commonly used for the synthesis of heterocyclic compounds .

Scientific Research Applications

Synthesis and Structural Characterization

Several studies have been dedicated to synthesizing and characterizing novel heterocyclic compounds incorporating thiadiazole moieties, aiming at potential insecticidal, antiviral, and antimicrobial applications. For example, Fadda et al. (2017) synthesized various heterocycles, such as pyrrole, pyridine, and thiazole derivatives, to evaluate their insecticidal agents against the cotton leafworm, Spodoptera littoralis Fadda et al., 2017. Similarly, Shamroukh and Ali (2008) synthesized triazolo[4,3‐b]pyridazine derivatives, demonstrating antiviral activity against hepatitis-A virus (HAV) Shamroukh & Ali, 2008.

Biological Activities

Research on compounds related to "2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide" also encompasses exploring their antimicrobial, anti-inflammatory, and anticancer properties. Behalo et al. (2014) reported on novel pyridazine derivatives incorporated with various moieties exhibiting potent antimicrobial activity Behalo et al., 2014. Tumosienė et al. (2020) synthesized derivatives displaying significant antioxidant and anticancer activity against human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines, highlighting the therapeutic potential of these compounds in oncology Tumosienė et al., 2020.

Future Directions

The compound belongs to a class of molecules that have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, future research could focus on exploring these potential therapeutic applications further.

properties

IUPAC Name

2-[[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S2/c1-25-13-5-3-2-4-11(13)12-6-7-14-20-21-17(23(14)22-12)27-10-15(24)19-16-18-8-9-26-16/h2-9H,10H2,1H3,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJBHIJFVLXVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

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